molecular formula C7H6ClNO4S B1396363 Ethyl 5-chloro-4-nitrothiophene-2-carboxylate CAS No. 89640-03-9

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Cat. No. B1396363
CAS RN: 89640-03-9
M. Wt: 235.65 g/mol
InChI Key: VJKXMTCBMRGJIE-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO4S . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate can be represented by the InChI code: 1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate has a molecular weight of 236.66 . It is a light-orange to orange powder or crystals . The compound has a topological polar surface area of 100 Ų .

Scientific Research Applications

Synthesis and Derivatives

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is involved in the synthesis of various derivatives of thiophene. For instance, the nitration of certain thiophenes gives 5-nitro derivatives, highlighting the chemical's role in the formation of functional thiophene derivatives (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). The compound also serves as an intermediate in the synthesis of other complex compounds such as ethyl 5-chloro-3-phenylindole-2-carboxylate, underlining its importance in multi-step chemical syntheses (Fürstner, Hupperts, & Seidel, 2003).

Radiosensitizers and Cytotoxins

Studies have utilized derivatives of nitrothiophene, including ethyl 5-chloro-4-nitrothiophene-2-carboxylate, to synthesize compounds that act as radiosensitizers or cytotoxins. These compounds show potential in sensitizing hypoxic mammalian cells to radiation and acting as selective cytotoxins under certain conditions (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Synthesis of Heterocycles

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is used in the nucleophilic substitution reactions on chlorinated thiophene derivatives, which is a basis for the synthesis of thienoanellated O,N- and S,N-heterocycles. This demonstrates its utility in generating diverse heterocyclic structures (Puschmann & Erker, 1993).

Anticancer Agents

The compound plays a role in the synthesis of potential anticancer agents. For example, derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are synthesized using ethyl 5-chloro-4-nitrothiophene-2-carboxylate, have shown effects on the proliferation of cancer cells and the survival of mice bearing leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Dyeing and Fabric Applications

The compound is also significant in the synthesis of disperse dyes derived from thiophene, which are used in dyeing polyester and nylon fabrics. These dyes demonstrate good levelness and fastness properties, showcasing the compound's relevance in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).

Safety And Hazards

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 . It is recommended to handle this compound with care and use appropriate safety measures .

properties

IUPAC Name

ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKXMTCBMRGJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Synthesis routes and methods I

Procedure details

A solution of fuming nitric acid (75 mL) was cooled to 10° C. followed by the addition of 5-chloro-thiophene-2-carboxylic acid ethyl ester (15 g, 78.7 mmol). The resulting mixture was stirred for 30 minutes at 10° C. followed by the addition of ice water. The solution was then extracted with ethyl acetate and dried, then concentrated under vacuum and purified by column chromatography using silica gel to provide 10.29 g (55%) of the title product.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

Ethyl 5-chlorothiophene-2-carboxylate (2.7 g, 14.1 mmol) was added in portions to concentrated sulfuric acid (5 mL) and the stirred solution was cooled to below 0° C. with a methanol/ice bath. Fuming nitric acid (1.78 g, 1.2 mL, 28.3 mmol) was added slowly, keeping the temperature below 0° C. throughout the addition. On completion of addition the stirred mixture was removed from the cold bath and warmed to ambient temperature for 2 hours. The reaction was quenched by addition to ice/water (100 mL) resulting in formation of a sticky solid. The product was extracted into dichloromethane (2×100 mL). The combined organic extracts were dried (MgSO4), filtered and the solvent was removed to afford an orange oil. The crude material was purified by silica gel chromatography using a 95:5 mixture of hexane and ethyl acetate as eluent to afford the title product as a solid (2.23 g, 67% yield). 1H NMR (CDCl3) δ: 8.14 (1H, s), 4.37 (2H, q, J=7.11 Hz), 1.37 (3H, t, J=7.11 Hz).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Pemawat, A Bhatnagar… - Mini-Reviews in Organic …, 2024 - ingentaconnect.com
… These intermediates were reacted with ethyl 5‐chloro‐4‐nitrothiophene‐2carboxylate or methyl 4‐cyano‐5‐(methylsulfonyl)thiophene2‐carboxylate followed by a reaction with various …
Number of citations: 0 www.ingentaconnect.com
JJ Xi, RY He, JK Zhang, ZB Cai, RX Zhuang… - Archiv der …, 2019 - Wiley Online Library
A series of novel 3‐(thiophen‐2‐ylthio)pyridine derivatives as insulin‐like growth factor 1 receptor (IGF‐1R) inhibitors was designed and synthesized. IGF‐1R kinase inhibitory activities …
Number of citations: 4 onlinelibrary.wiley.com

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